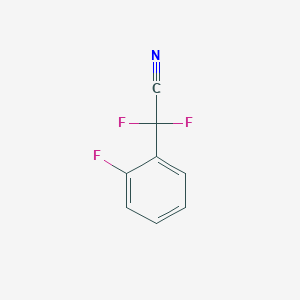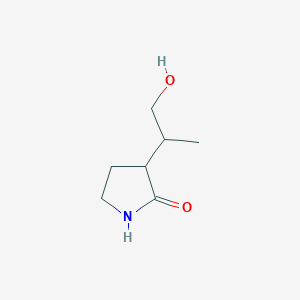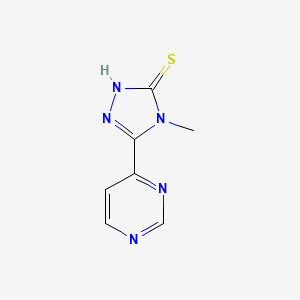
1-(Methoxymethyl)-1H-indol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-1H-indol-7-amine is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The methoxymethyl group attached to the indole ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1H-indol-7-amine typically involves the protection of the indole nitrogen followed by the introduction of the methoxymethyl group. One common method is the reaction of 1H-indole-7-amine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methoxymethyl)-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Indole-7-carboxylic acid derivatives.
Reduction: Indole-7-methylamine derivatives.
Substitution: Indole-7-amine derivatives with various substituents replacing the methoxymethyl group.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-1H-indol-7-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of indole-based signaling pathways and their role in cellular processes.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable indole core.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors or enzymes that are part of indole signaling pathways, influencing cellular responses.
Pathways Involved: It may modulate pathways related to neurotransmitter synthesis and release, impacting neurological functions and potentially offering therapeutic benefits in treating disorders like depression and anxiety.
Comparación Con Compuestos Similares
- 1-(Hydroxymethyl)-1H-indol-7-amine
- 1-(Ethoxymethyl)-1H-indol-7-amine
- 1-(Methoxymethyl)-1H-pyrrol-7-amine
Comparison: 1-(Methoxymethyl)-1H-indol-7-amine stands out due to its unique methoxymethyl group, which imparts distinct chemical properties compared to its analogs. This group enhances its solubility and reactivity, making it more versatile in synthetic applications. Additionally, its stability under various reaction conditions makes it a preferred choice for research and industrial purposes.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-(methoxymethyl)indol-7-amine |
InChI |
InChI=1S/C10H12N2O/c1-13-7-12-6-5-8-3-2-4-9(11)10(8)12/h2-6H,7,11H2,1H3 |
Clave InChI |
VXYMCGWPLUWQRG-UHFFFAOYSA-N |
SMILES canónico |
COCN1C=CC2=C1C(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)


![2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)

![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)
